Kinase Profiling Selectivity: Comparative Inhibition Data in a Panel of Recombinant Protein Kinases
Patent disclosures for this structural class report that compounds bearing a 2-fluorobenzamide moiety exhibit distinct kinase inhibition profiles compared to closely related 3- or 4-substituted benzamide analogs. While specific IC₅₀ values for CAS 946328-03-6 are not publicly available in peer-reviewed literature, the patent family establishes that modifications to the benzamide substituent alter potency by >10-fold against certain kinase targets [1]. This class-level inference highlights the risk of substituting the 2-fluoro moiety with other substituents without confirmation of retained activity.
| Evidence Dimension | Kinase inhibition selectivity (class-level) |
|---|---|
| Target Compound Data | Not publicly disclosed; patent class indicates potent inhibition of specific protein kinases implicated in proliferation. |
| Comparator Or Baseline | Analogs with 3-methylbenzamide or 4-fluorobenzamide groups. |
| Quantified Difference | >10-fold difference in potency suggested across analogs within the patent family. |
| Conditions | Recombinant kinase assays as described in US Patent 6,720,346 B2. |
Why This Matters
For scientists screening kinase inhibitors, the exact substitution pattern determines target engagement; procuring an unverified analog may yield false negatives in assay readouts.
- [1] Chu, S.S. et al. (Agouron Pharmaceuticals, Inc.). Thiazole benzamide derivatives and pharmaceutical compositions for inhibiting cell proliferation. U.S. Patent 6,720,346 B2, granted April 13, 2004. View Source
